REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1([CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH2:17][C:18]([O:20]CC)=[O:19])[CH:14]=[CH:15][CH:16]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>C(O)(C)(C)C.O.C(OCC)(=O)C>[CH:3]1([CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH2:17][C:18]([OH:20])=[O:19])[CH:14]=[CH:15][CH:16]=2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 3-cyclohexylmethyloxy-phenylacetate
|
Quantity
|
384 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)COC=1C=C(C=CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous 10% potassium hydrogen sulfate solution (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)COC=1C=C(C=CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |